(R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3R)-1-(6-methoxypyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-9-4-8(10-6-11-9)12-3-2-7(13)5-12/h4,6-7,13H,2-3,5H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRBFBVDEVTJOA-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=NC(=C1)N2CC[C@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 6-methoxypyrimidine.
Formation of Intermediate: The pyrrolidine ring is functionalized to introduce the hydroxyl group at the 3-position.
Coupling Reaction: The functionalized pyrrolidine is then coupled with 6-methoxypyrimidine under specific reaction conditions, often involving a base and a coupling agent.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated systems for purification to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrimidine ring or the pyrrolidine ring.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halides or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced pyrimidine or pyrrolidine derivative.
Substitution: Formation of a substituted pyrimidine derivative.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol exhibit anticancer properties by acting as inhibitors of cyclin-dependent kinases (CDKs). CDKs are critical for cell cycle regulation, and their inhibition can lead to reduced cancer cell proliferation.
Case Study : A study on pyrazolo[3,4-d]pyrimidine derivatives highlighted that modifications to the pyrimidine structure enhance CDK inhibition, suggesting that this compound could be explored for similar effects in cancer treatment .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Pyrimidine derivatives have been investigated for their ability to modulate neurotransmitter systems, which may be beneficial in conditions like Alzheimer's disease and Parkinson's disease.
Research Insight : Compounds with similar structures have shown efficacy in elevating cGMP levels in the brain, which is associated with neuroprotective effects . This positions this compound as a candidate for further research in neuropharmacology.
Antimicrobial Properties
Emerging studies suggest that certain pyrimidine derivatives possess antimicrobial activity. The presence of the methoxy group can enhance lipophilicity and membrane permeability, potentially increasing the compound's effectiveness against bacterial strains.
Mechanism of Action
The mechanism of action of ®-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Comparative Analysis
Substituent Effects on Reactivity and Stability
- Methoxy vs. Chloro Substitution: Replacing the 6-methoxy group in the target compound with chlorine (as in CAS 1264038-82-5) increases molecular weight marginally (195.22 → 199.64) but significantly alters electronic properties.
- Amino vs. Methoxy Substitution: The dihydrochloride salt (from ) features 6-amino-pyrimidine and aminomethyl-pyrrolidine, enhancing polarity and hydrogen-bonding capacity. This could improve aqueous solubility but may reduce membrane permeability .
Ring System Modifications
- Pyrrolidine vs. Diazepane : The diazepane derivative () replaces the pyrrolidine’s 5-membered ring with a 7-membered diazepane, introducing conformational flexibility. This may affect binding affinity in biological targets due to altered ring strain and spatial orientation .
- Pyrimidine vs. Pyridine : The fluoropyridine analog () replaces the pyrimidine with a pyridine ring, reducing nitrogen content and altering π-π stacking interactions. Fluorine’s electronegativity may enhance metabolic stability .
Biological Activity
(R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrrolidine ring substituted with a methoxypyrimidine group, which significantly influences its interaction with biological targets. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 195.22 g/mol
- CAS Number : 1354006-76-0
The mechanism of action for this compound involves its interaction with specific molecular targets, which may include enzymes and receptors. The compound's stereochemistry plays a crucial role in modulating these interactions, potentially leading to varied biological effects compared to its enantiomers or racemic mixtures.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds related to this compound. For instance, a study identified novel pyrimidine derivatives that exhibited potent inhibition against Plasmodium falciparum kinases PfGSK3 and PfPK6, with IC values ranging from 216 to 274 nM . This suggests that modifications to the pyrrolidine structure can enhance potency against malaria parasites.
Neuroprotective Effects
The compound's structure may also confer neuroprotective properties. Research into similar pyrrolidine derivatives indicates that they can modulate pathways involved in neurodegenerative diseases. Such compounds often exhibit antioxidant properties, reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
Q & A
Q. What are optimized synthetic routes for (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol?
Methodological Answer:
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., transition-metal complexes or organocatalysts) to control stereochemistry during pyrrolidine ring formation. For example, coupling 6-methoxypyrimidine-4-amine with a chiral pyrrolidin-3-ol precursor under Pd-mediated cross-coupling conditions .
- Purification : Recrystallization from methanol or ethanol is recommended for isolating enantiomerically pure product, as demonstrated in analogous heterocyclic syntheses .
- Yield Optimization : Adjust reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to minimize byproducts.
Q. How to confirm the stereochemical configuration of this compound?
Methodological Answer:
- X-Ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) and refine using SHELXL for high-resolution stereochemical assignment .
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers, comparing retention times with known standards .
- NMR with Chiral Shift Reagents : Employ europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to induce diastereomeric splitting in -NMR spectra .
Q. What are key steps in purifying this compound?
Methodological Answer:
- Recrystallization : Use methanol or ethanol as solvents to remove polar impurities; monitor purity via TLC (silica gel, ethyl acetate/hexane 1:1) .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) for intermediate purification .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Compare -/-NMR, high-resolution mass spectrometry (HRMS), and XRPD data to identify inconsistencies. For example, HRMS with exact mass 195.1371552 can confirm molecular formula .
- Crystallographic Refinement : Use SHELX programs to resolve ambiguities in bond angles or torsional strain observed in X-ray data .
- Dynamic NMR : Analyze variable-temperature -NMR to detect conformational exchange broadening in pyrrolidine rings .
Q. How to design experiments to study stability under varying conditions?
Methodological Answer:
- Stress Testing : Expose the compound to thermal (40–80°C), oxidative (HO), and hydrolytic (pH 1–13) conditions. Monitor degradation via HPLC-PDA at 254 nm .
- Polymorphism Screening : Use solvent-drop grinding with 10 solvents (e.g., acetone, acetonitrile) and analyze solids via XRPD to identify stable crystalline forms .
Q. What computational methods predict bioactivity or binding mechanisms?
Methodological Answer:
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding between the hydroxyl group and catalytic residues .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donor/acceptor counts from analogs (e.g., pyrimidine derivatives) to predict ADMET properties .
Q. How to analyze reaction mechanisms for hydroxyl group modifications?
Methodological Answer:
- Isotopic Labeling : Replace the hydroxyl proton with deuterium (DO exchange) to track regioselectivity in substitution or oxidation reactions .
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., TEMPO-mediated oxidations) to identify rate-determining steps .
- DFT Calculations : Use Gaussian09 to model transition states for hydroxyl activation pathways (e.g., SN vs. radical mechanisms) .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields across studies?
Methodological Answer:
Q. How to reconcile conflicting bioactivity data in structure-activity studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
